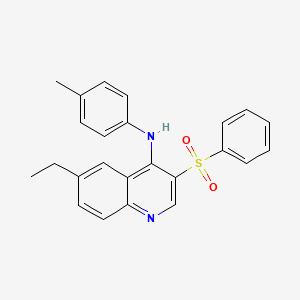

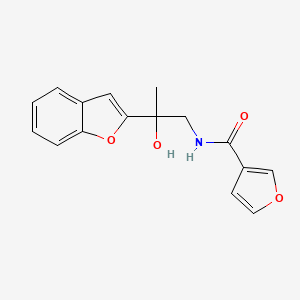

![molecular formula C9H6F3NO2 B2765925 2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile CAS No. 1155915-53-9](/img/structure/B2765925.png)

2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile is a chemical compound with the CAS Number: 1155915-53-9 . It has a molecular weight of 217.15 . The IUPAC name for this compound is hydroxy[2-(trifluoromethoxy)phenyl]acetonitrile .

Molecular Structure Analysis

The InChI code for 2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile is 1S/C9H6F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7,14H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile is an oil at room temperature . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Catalyzed Friedel-Crafts Alkylations

Trifluoromethanesulfonic acid in acetonitrile efficiently catalyzes Friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with various aldehydes, leading to di- or triarylmethanes in high yields. This process underscores the compound's utility in synthesizing complex organic molecules, including natural products like phenylpropanoid (-)-tatarinoid C (Wilsdorf, Leichnitz, & Reissig, 2013).

Solvolysis Reactions

The compound demonstrates interesting behavior in solvolysis reactions, such as the nucleophilic addition of water to tertiary allylic carbocations, showcasing its potential in organic synthesis and transformation studies (Jia, Ottosson, Zeng, & Thibblin, 2002).

Synthesis of Benzofuranones

A concise synthesis pathway for 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides has been developed, further enabling the transformation of these compounds into benzofuranones. This highlights its role in facilitating the creation of valuable heterocyclic compounds (Wu, Gao, Chen, & Zhou, 2014).

Polymerization Initiations

The chemical also finds applications in polymer science, specifically in the initiation of ethylenic monomer polymerizations by superacids, illustrating its versatility in creating polymeric materials (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Electrophilic Additions

Its utilization in electrophilic additions is showcased through the regio- and stereospecific transformation of trisubstituted cyclic olefins into trans halohydrins using phenylselenenyl halides, providing a method for obtaining important organic intermediates (Ceccherelli, Curini, Marcotullio, & Rosati, 1989).

Safety and Hazards

Propiedades

IUPAC Name |

2-hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTRAWISZBOKQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(3-(3-methylthiophen-2-yl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2765846.png)

![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2765849.png)

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isobutylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2765850.png)

![1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2765852.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2765853.png)

![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2765864.png)

![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2765865.png)